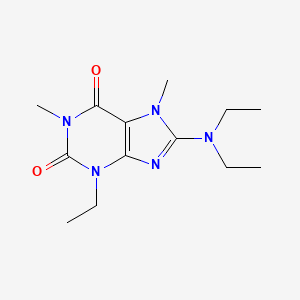
8-(Diethylamino)-3-ethyl-1,7-dimethylpurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Diethylamino)-3-ethyl-1,7-dimethylpurine-2,6-dione is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a purine ring substituted with diethylamino, ethyl, and methyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Diethylamino)-3-ethyl-1,7-dimethylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. Solvent extraction and crystallization are commonly employed to isolate and purify the final product.
化学反应分析
Types of Reactions
8-(Diethylamino)-3-ethyl-1,7-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted purine derivatives.
科学研究应用
8-(Diethylamino)-3-ethyl-1,7-dimethylpurine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving nucleic acid interactions due to its structural similarity to nucleobases.
Medicine: Investigated for potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 8-(Diethylamino)-3-ethyl-1,7-dimethylpurine-2,6-dione involves its interaction with specific molecular targets. In biological systems, it can bind to nucleic acids, affecting their structure and function. This interaction can inhibit the replication of viruses or the proliferation of cancer cells by interfering with DNA or RNA synthesis.
相似化合物的比较
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a stimulant found in coffee and tea.
Theophylline: 1,3-Dimethylxanthine, used in the treatment of respiratory diseases.
Theobromine: 3,7-Dimethylxanthine, found in chocolate and used as a mild stimulant.
Uniqueness
8-(Diethylamino)-3-ethyl-1,7-dimethylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine or theophylline, this compound’s diethylamino group provides unique reactivity and potential for diverse applications in research and industry.
属性
CAS 编号 |
7499-87-8 |
|---|---|
分子式 |
C13H21N5O2 |
分子量 |
279.34 g/mol |
IUPAC 名称 |
8-(diethylamino)-3-ethyl-1,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H21N5O2/c1-6-17(7-2)12-14-10-9(15(12)4)11(19)16(5)13(20)18(10)8-3/h6-8H2,1-5H3 |
InChI 键 |
JRCFQDFZMOOLFG-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(CC)CC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















